Bienvenue dans la boutique en ligne BenchChem!

NLG919

IDO1 inhibition enzyme kinetics cancer immunotherapy

NLG919 (Navoximod, GDC-0919) is a direct, competitive IDO1 inhibitor (Ki ~7 nM) with published human pharmacokinetics — absolute bioavailability 55.5%, CL 62.0 L/h, Vd 1120 L. Unlike downstream pathway modulators, it directly blocks tryptophan-to-kynurenine conversion at the enzymatic level. Key differentiators: (1) validated PD marker — a single oral dose reduces plasma kynurenine ~50% in murine models, enabling dose-response and cross-compound benchmarking; (2) functional EC50 benchmarks of 80–90 nM (human MLR) and 120 nM (mouse OT-I) for ex vivo immune restoration; (3) mechanistically orthogonal to indoximod (tryptophan mimetic), enabling IDO pathway node-specific dissection. Choose NLG919 when experimental outcomes depend on direct enzymatic target engagement, translational PK/PD modeling, or differentiation between IDO1 catalytic inhibition and downstream immunomodulation.

Molecular Formula C18H22N2O
Molecular Weight 282.4 g/mol
CAS No. 1402836-58-1
Cat. No. B609589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNLG919
CAS1402836-58-1
SynonymsGDC0919;  GDC-0919;  GDC 0919;  NLG919;  NLG 919;  NLG-919;  RG6078;  RG-6078;  RG 6078.
Molecular FormulaC18H22N2O
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CC2C3=CC=CC=C3C4=CN=CN24)O
InChIInChI=1S/C18H22N2O/c21-18(13-6-2-1-3-7-13)10-16-14-8-4-5-9-15(14)17-11-19-12-20(16)17/h4-5,8-9,11-13,16,18,21H,1-3,6-7,10H2
InChIKeyYTRRAUACYORZLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO (15 mg/ mL) and ethanol (14 mg/mL), not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NLG919 (Navoximod, GDC-0919, CAS 1402836-58-1): A Clinically Evaluated, Orally Bioavailable IDO1 Inhibitor for Cancer Immunotherapy Research


NLG919, also known as Navoximod and GDC-0919, is a small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) [1]. It belongs to the imidazoleisoindole chemical class and acts as a direct, competitive enzymatic inhibitor of IDO1, blocking the conversion of tryptophan to kynurenine [2]. NLG919 exhibits potent in vitro activity (Ki ~7 nM; EC50 ~75 nM) [3] and is orally bioavailable [4]. The compound has advanced to Phase 1 clinical evaluation in patients with recurrent advanced solid tumors, with published human pharmacokinetic and mass balance data available [5].

Why NLG919 Cannot Be Interchanged with Other IDO1 Inhibitors: Evidence-Based Differentiation for Research Procurement


IDO1 inhibitors represent a heterogeneous class of compounds with distinct binding modes, enzymatic mechanisms, and downstream biological effects. NLG919 functions as a direct, competitive enzymatic inhibitor of IDO1 [1], whereas in-class agents like indoximod act downstream as a tryptophan mimetic to stimulate mTORC1 without direct enzyme inhibition [2]. Furthermore, NLG919's pharmacokinetic profile in humans, including its absolute bioavailability (55.5%) and extensive glucuronidation-based metabolism [3], differs markedly from other clinical-stage IDO1 inhibitors for which limited human PK data are publicly available. These mechanistic and pharmacological distinctions preclude generic substitution in experimental systems, as research outcomes are directly contingent upon the specific compound's target engagement, metabolic fate, and immunomodulatory signature.

Quantitative Differentiation of NLG919: Head-to-Head and Cross-Study Comparative Evidence Against Key IDO1 Pathway Modulators


Enzymatic Potency: NLG919 Ki/EC50 vs. Epacadostat IC50 in Cell-Free Assays

NLG919 demonstrates potent IDO1 inhibition in cell-free assays with a Ki of 7 nM and EC50 of 75 nM [1]. In contrast, epacadostat (INCB024360), another direct IDO1 catalytic inhibitor, exhibits an IC50 of 10 nM in similar biochemical assays . While both compounds achieve low nanomolar potency, NLG919's reported Ki (7 nM) is numerically lower than epacadostat's reported IC50 (10 nM), suggesting potentially tighter binding affinity, though assay conditions and reported metrics (Ki vs. IC50) differ and preclude direct statistical comparison.

IDO1 inhibition enzyme kinetics cancer immunotherapy small-molecule inhibitor

Mechanistic Distinction: Direct IDO1 Enzyme Inhibition (NLG919) vs. Downstream mTORC1 Activation (Indoximod)

NLG919 acts as a direct, competitive inhibitor of the IDO1 enzyme, binding to the active site and blocking the conversion of tryptophan to kynurenine [1]. In contrast, indoximod (1-methyl-D-tryptophan) does not directly inhibit the IDO1 enzyme; it functions downstream as a tryptophan mimetic that reactivates mTORC1 signaling in T-cells [2]. Preclinical studies confirm that NLG919 and indoximod, while both targeting the IDO pathway, exhibit different mechanisms of action and are synergistic when combined, producing enhanced T-cell activation and tumor regression [3].

mechanism of action IDO1 pathway immunometabolism tryptophan catabolism

Human Absolute Bioavailability: NLG919 (55.5%) Establishes a Definitive PK Benchmark

In a Phase 1 open-label crossover study in healthy volunteers (n=16), NLG919 demonstrated an absolute bioavailability of 55.5% following a 200 mg oral dose compared to a 5 mg intravenous dose [1]. The compound exhibited a geometric mean plasma clearance of 62.0 L/h (CV 21.0%) and volume of distribution of 1120 L (CV 28.4%) [1]. NLG919 undergoes extensive metabolism primarily via glucuronidation, with the major glucuronide metabolite M28 accounting for 57.5% of total drug-derived exposure and unchanged parent representing only 5.45% of the recovered dose [1].

pharmacokinetics absolute bioavailability human mass balance drug metabolism

In Vivo Pharmacodynamic Efficacy: NLG919 Reduces Plasma and Tissue Kynurenine by ~50% in Mice

In mice, a single oral administration of NLG919 reduces the concentration of plasma and tissue kynurenine (Kyn), the direct metabolite of IDO1 activity, by approximately 50% [1]. In a separate cross-study report, a novel IDO1 inhibitor (iTeos) demonstrated a kynurenine reduction of 45.3 ± 2.4% at 2 hours post-oral dose (100 mg/kg) compared to 48.1% ± 3.0% for the Incyte IDO1 inhibitor (INCB24360/epacadostat) under identical conditions [2]. NLG919's ~50% reduction is consistent with the pharmacodynamic effect magnitude observed for epacadostat in this model, indicating comparable in vivo target engagement.

pharmacodynamics kynurenine tryptophan metabolism in vivo efficacy

Functional Immune Restoration: NLG919 Reverses IDO-Mediated T Cell Suppression with EC50 of 80-120 nM

In functional immune assays, NLG919 potently reverses IDO-induced T cell suppression. Using human IDO+ plasmacytoid dendritic cells (pDCs) in allogeneic mixed lymphocyte reactions (MLR), NLG919 blocked IDO-induced T cell suppression and restored robust T cell responses with an EC50 of ~90 nM . In a parallel system using IDO-expressing mouse dendritic cells from tumor-draining lymph nodes, NLG919 abrogated IDO-induced suppression of antigen-specific T cells (OT-I) in vitro with an ED50 of 120 nM .

T cell suppression mixed lymphocyte reaction immunomodulation functional assay

Clinical Development Stage: NLG919 Phase 1 Human Data Enable PK/PD Modeling

NLG919 has completed a Phase 1 dose-escalation study (NCT02048709) in patients with recurrent advanced solid tumors, evaluating doses of 50-800 mg orally every 12 hours [1]. The compound demonstrated rapid absorption (Tmax ~1 h) and dose-proportional increases in exposure over 50-1000 mg [2]. In contrast, epacadostat's Phase 3 ECHO-301 trial failed to meet its primary endpoint, leading to termination of further clinical development in melanoma [3]. While NLG919's clinical development has also been discontinued, the available Phase 1 human PK/PD data remain valuable for preclinical research and translational modeling.

clinical trial Phase 1 human pharmacokinetics dose escalation

Optimal Research and Preclinical Application Scenarios for NLG919 Based on Quantified Evidence


In Vivo Target Engagement Studies Requiring Robust PD Marker (Kynurenine Reduction)

For preclinical in vivo studies where quantification of IDO1 target engagement is required, NLG919 provides a validated pharmacodynamic marker: a single oral dose reduces plasma and tissue kynurenine by approximately 50% in mice [1]. This consistent PD effect enables dose-response studies and cross-compound benchmarking against epacadostat (which exhibits 48.1% Kyn reduction under comparable conditions [2]).

Functional T Cell Assays to Interrogate IDO-Mediated Immune Suppression

Researchers studying IDO1-mediated T cell anergy can employ NLG919 at concentrations guided by functional EC50 values: 80-90 nM in human MLR assays and 120 nM in mouse OT-I systems . These validated functional potency benchmarks ensure appropriate dosing for ex vivo immune restoration experiments.

Translational PK/PD Modeling Requiring Human Absolute Bioavailability Data

For projects requiring human PK parameters to extrapolate preclinical findings or design translational studies, NLG919's absolute bioavailability (55.5%), clearance (62.0 L/h), and volume of distribution (1120 L) are published from a rigorous Phase 1 crossover study [3]. This dataset is more complete than publicly available human PK data for many other IDO1 inhibitors.

Mechanistic Studies Distinguishing Direct Enzyme Inhibition from Downstream Pathway Modulation

When experimental design requires differentiation between direct IDO1 enzymatic inhibition and downstream immunomodulation, NLG919 (direct competitive inhibitor [4]) and indoximod (tryptophan mimetic/mTORC1 activator [5]) serve as mechanistically distinct tool compounds. Their synergistic activity when combined [6] also enables studies of IDO pathway node-specific contributions to immune evasion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for NLG919

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.